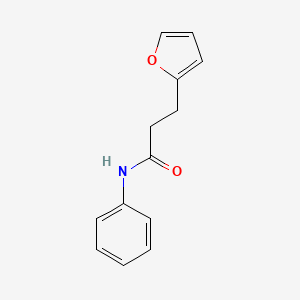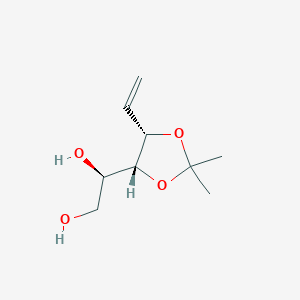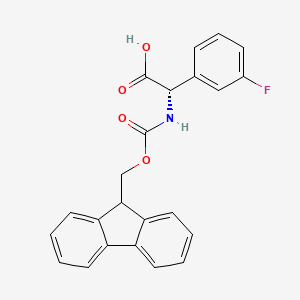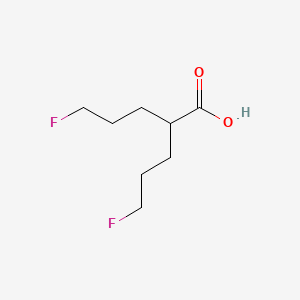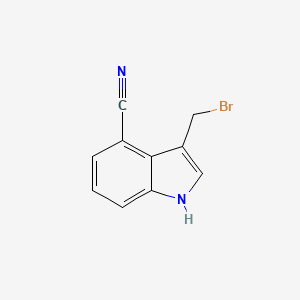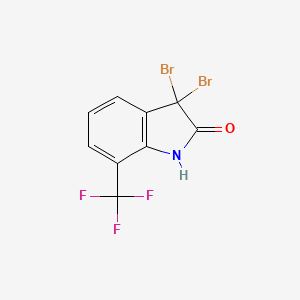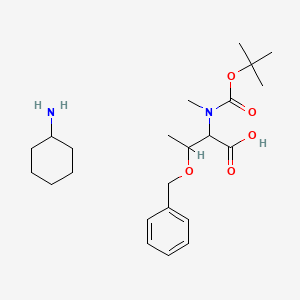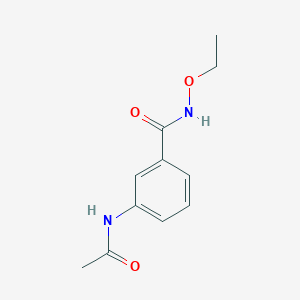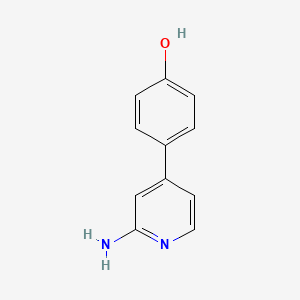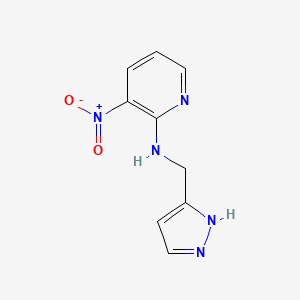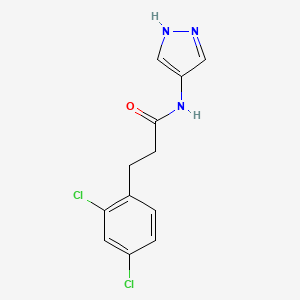
3-(2,4-dichlorophenyl)-N-(1H-pyrazol-4-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,4-dichlorophenyl)-N-(1H-pyrazol-4-yl)propanamide is an organic compound that features a dichlorophenyl group and a pyrazolyl group attached to a propanamide backbone
准备方法
The synthesis of 3-(2,4-dichlorophenyl)-N-(1H-pyrazol-4-yl)propanamide typically involves the reaction of 2,4-dichlorophenylacetic acid with hydrazine to form the corresponding hydrazide. This intermediate is then reacted with 1H-pyrazole-4-carboxylic acid under appropriate conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
化学反应分析
3-(2,4-dichlorophenyl)-N-(1H-pyrazol-4-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
科学研究应用
3-(2,4-dichlorophenyl)-N-(1H-pyrazol-4-yl)propanamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 3-(2,4-dichlorophenyl)-N-(1H-pyrazol-4-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
相似化合物的比较
3-(2,4-dichlorophenyl)-N-(1H-pyrazol-4-yl)propanamide can be compared with similar compounds such as:
3-(2,4-dichlorophenyl)-N-(1H-pyrazol-3-yl)propanamide: Differing in the position of the pyrazolyl group, this compound may exhibit different chemical and biological properties.
3-(2,4-dichlorophenyl)-N-(1H-imidazol-4-yl)propanamide: Featuring an imidazole ring instead of a pyrazole ring, this compound may have distinct reactivity and applications.
3-(2,4-dichlorophenyl)-N-(1H-pyrazol-4-yl)butanamide: With an extended carbon chain, this compound may show variations in its physical and chemical properties.
属性
分子式 |
C12H11Cl2N3O |
|---|---|
分子量 |
284.14 g/mol |
IUPAC 名称 |
3-(2,4-dichlorophenyl)-N-(1H-pyrazol-4-yl)propanamide |
InChI |
InChI=1S/C12H11Cl2N3O/c13-9-3-1-8(11(14)5-9)2-4-12(18)17-10-6-15-16-7-10/h1,3,5-7H,2,4H2,(H,15,16)(H,17,18) |
InChI 键 |
BNMAHAFVDJEKDI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1Cl)Cl)CCC(=O)NC2=CNN=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


